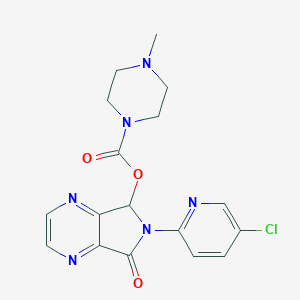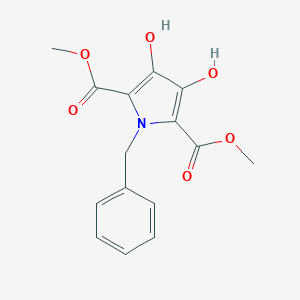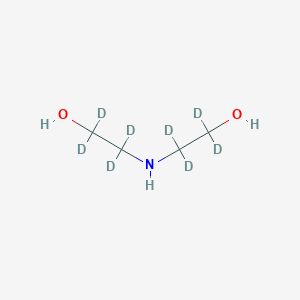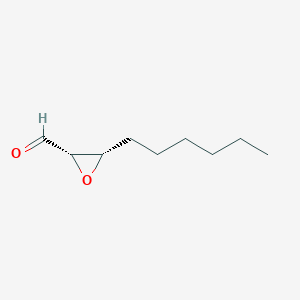
Zopiclone
Vue d'ensemble
Description
Le zopiclone est un hypnotique non benzodiazépinique principalement utilisé pour le traitement à court terme de l'insomnie. Il est classé comme une cyclopyrrolone et est moléculairement distinct des médicaments benzodiazépiniques. Le this compound améliore la transmission normale du neurotransmetteur acide gamma-aminobutyrique (GABA) dans le système nerveux central en modulant les récepteurs GABA A, de manière similaire aux médicaments benzodiazépiniques .
Mécanisme D'action
Target of Action
Zopiclone, a nonbenzodiazepine hypnotic, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the normal transmission of the neurotransmitter GABA . This compound binds selectively to the brain alpha subunit of the GABA A omega-1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABA B Z receptor complex, this compound enhances the inhibitory effects of GABA, leading to increased sedation, muscle relaxation, and decreased anxiety .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with a bioavailability of approximately 80% . It is widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . This compound is partly metabolized in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . Approximately 50% of the administered dose is decarboxylated and excreted via the lungs . Less than 7% of the administered dose is renally excreted as unchanged this compound . The terminal elimination half-life of this compound ranges from 3.5 to 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic neurotransmission. This leads to a depression or tranquilization of the central nervous system, resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with erythromycin, trimipramine, and carbamazepine .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation du zopiclone implique la réaction de la 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine avec le chlorure de 1-chloroformyl-4-méthylpipérazine dans un solvant organique anhydre en conditions alcalines. Un catalyseur spécifique, tel qu'une pyridine à 4 substituants, est utilisé pour faciliter la réaction, conduisant à une pureté et un rendement élevés .
Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est préparé en le dissolvant dans une solution acide contenant un acidifiant pour obtenir une solution acide contenant un médicament. Cette solution est ensuite mélangée à un basificateur et à des excipients, suivie d'une granulation humide. Cette méthode garantit d'excellentes caractéristiques de dissolution, de stabilité et d'uniformité du contenu .
Analyse Des Réactions Chimiques
Types de Réactions : Le zopiclone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound est métabolisé dans le foie par oxydation, conduisant à la formation d'un dérivé N-oxyde.
Déméthylation : Cette réaction conduit à la formation d'un métabolite N-déméthylé.
Décarboxylation : Il s'agit de la principale voie métabolique, convertissant le this compound en métabolites inactifs.
Réactifs et Conditions Communs :
Oxydation : Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Déméthylation : Cette réaction nécessite généralement des conditions acides ou basiques.
Décarboxylation : Cette réaction se produit dans des conditions physiologiques dans le foie.
Principaux Produits :
Dérivé N-oxyde : Métabolite faiblement actif.
Métabolite N-déméthylé : Métabolite inactif.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes de détection.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la modulation des récepteurs.
Médecine : Extensivement étudié pour ses effets thérapeutiques dans le traitement de l'insomnie et ses propriétés pharmacocinétiques.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et de processus de contrôle de la qualité
5. Mécanisme d'Action
Le this compound exerce ses effets en se liant au complexe récepteur benzodiazépinique et en modulant le complexe macromoléculaire du canal chlorure du récepteur GABA A. Cette interaction renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs, anxiolytiques, myorelaxants et anticonvulsivants. La modulation du récepteur GABA A est responsable des propriétés pharmacologiques du this compound .
Composés Similaires :
Zaleplon : Un autre hypnotique non benzodiazépinique, connu pour son début d'action rapide et sa courte durée d'action.
Zolpidem : Un hypnotique non benzodiazépinique avec un mécanisme d'action similaire mais une structure chimique différente.
Esthis compound : Le stéréoisomère actif du this compound, avec une affinité plus élevée pour les récepteurs GABA A et une durée d'action plus longue.
Unicité du this compound : Le this compound est unique en raison de sa structure chimique distincte en tant que cyclopyrrolone, ce qui le différencie des autres hypnotiques non benzodiazépiniques. Son profil pharmacocinétique équilibré, comprenant une absorption rapide et une demi-vie modérée, le rend efficace pour le traitement à court terme de l'insomnie sans effets résiduels importants le lendemain .
Applications De Recherche Scientifique
Zopiclone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems and receptor modulation.
Medicine: Extensively researched for its therapeutic effects in treating insomnia and its pharmacokinetic properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Comparaison Avec Des Composés Similaires
Zaleplon: Another nonbenzodiazepine hypnotic agent, known for its rapid onset and short duration of action.
Zolpidem: A nonbenzodiazepine hypnotic with a similar mechanism of action but a different chemical structure.
Eszopiclone: The active stereoisomer of this compound, with a higher affinity for GABA A receptors and a longer duration of action.
Uniqueness of this compound: this compound is unique due to its distinct chemical structure as a cyclopyrrolone, which differentiates it from other nonbenzodiazepine hypnotics. Its balanced pharmacokinetic profile, including rapid absorption and moderate half-life, makes it effective for the short-term treatment of insomnia without significant next-day residual effects .
Propriétés
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041155 | |
| Record name | Zopiclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |
| Record name | SID866104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone. | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
43200-80-2 | |
| Record name | Zopiclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zopiclone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | zopiclone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zopiclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zopiclone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOPICLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Zopiclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zopiclone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)











